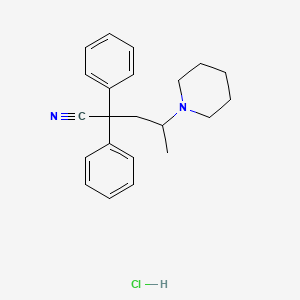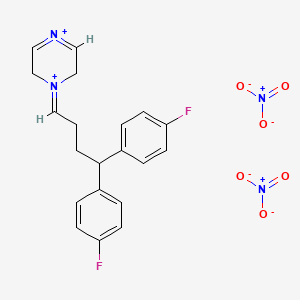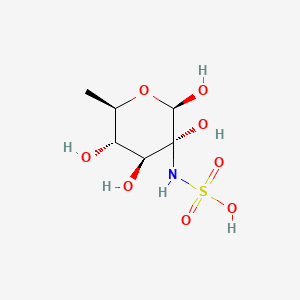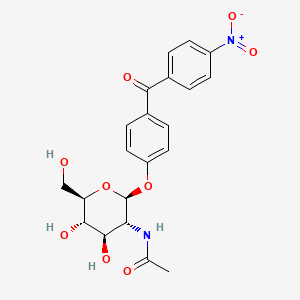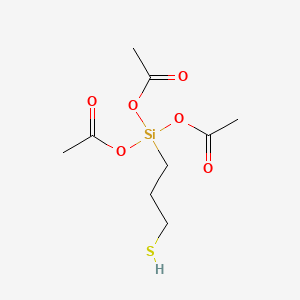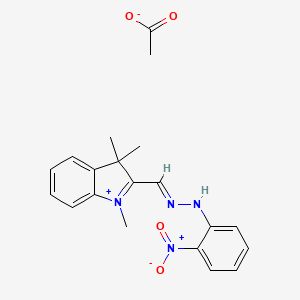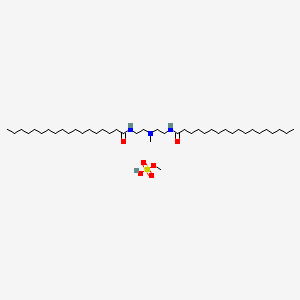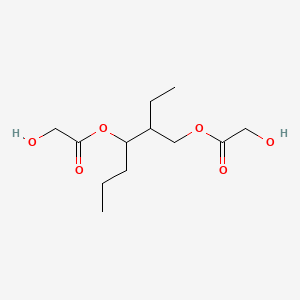
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors. This particular compound is known for its applications in various fields, including dye manufacturing and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol: has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
作用机制
The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound can also interact with biological molecules, potentially influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-5-methylphenol
- p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)-4-chlorophenol
Comparison
- Uniqueness : The presence of multiple methoxy groups in p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol imparts unique electronic properties, making it distinct from other azo compounds.
- Applications : While similar compounds may also be used as dyes and indicators, the specific structure of this compound can offer advantages in terms of stability and color properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
85136-55-6 |
|---|---|
分子式 |
C20H18N4O3 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-6-4-3-5-17(19)23-22-15-9-12-18(20(13-15)27-2)24-21-14-7-10-16(25)11-8-14/h3-13,25H,1-2H3 |
InChI 键 |
QSWOFMGVVDQADO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
